![molecular formula C21H23Cl2NO3S B2507068 (3-(叔丁基磺酰基)吡咯烷-1-基)(3',4'-二氯-[1,1'-联苯]-4-基)甲酮 CAS No. 1797965-89-9](/img/structure/B2507068.png)

(3-(叔丁基磺酰基)吡咯烷-1-基)(3',4'-二氯-[1,1'-联苯]-4-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

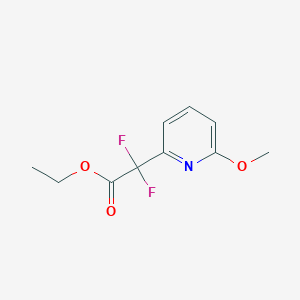

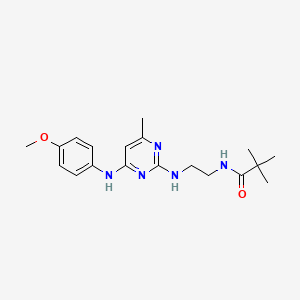

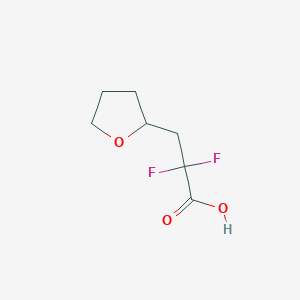

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone is a useful research compound. Its molecular formula is C21H23Cl2NO3S and its molecular weight is 440.38. The purity is usually 95%.

BenchChem offers high-quality (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3',4'-dichloro-[1,1'-biphenyl]-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物发现

五元吡咯烷环被药物化学家广泛用于获得治疗人类疾病的化合物 . 由于sp3杂化、对分子立体化学的贡献以及由于环的非平面性而增加的三维(3D)覆盖率,对这种饱和支架的兴趣因有效探索药效团空间的可能性而增强 .

选择性雄激素受体调节剂 (SARMs)

通过优化先前报道的1-(4-氰基-1-萘基)-2,3-二取代吡咯烷衍生物的结构,合成了4-(吡咯烷-1-基)苯甲腈衍生物作为选择性雄激素受体调节剂 (SARMs) .

5-脂氧合酶活化蛋白 (FLAP) 的抑制

3-[3-叔丁基硫代-1-[4-(6-甲氧基-吡啶-3-基)-苄基]-5-(吡啶-2-基甲氧基)-1H-吲哚-2-基]-2,2-二甲基-丙酸 (AM103) 是一种新型选择性FLAP抑制剂,目前正在开发用于治疗哮喘等呼吸系统疾病 .

白三烯的抑制

AM103 显示出剂量依赖性抑制由腹膜酵母多糖注射诱导的LTB4、CysLT 和血浆蛋白外渗 .

慢性肺部炎症的治疗

在使用卵白蛋白致敏和攻击BALB/c 小鼠的慢性肺部炎症模型中,AM103 降低了支气管肺泡灌洗液中嗜酸性粒细胞过氧化物酶、CysLT 和白介素-5 的浓度 .

致命性休克的治疗

生化分析

Biochemical Properties

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as 5-lipoxygenase (5-LO), which is involved in the synthesis of proinflammatory lipid mediators called leukotrienes . This inhibition occurs through binding interactions with the enzyme, leading to a reduction in leukotriene production. Additionally, the compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.

Cellular Effects

The effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling molecules involved in inflammation, such as cytokines and chemokines . This modulation can lead to changes in gene expression patterns, affecting the production of proteins involved in inflammatory responses. Furthermore, the compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone involves its binding interactions with specific biomolecules. By binding to the active site of 5-lipoxygenase, the compound inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to leukotrienes . This inhibition reduces the production of proinflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound remains stable under certain conditions, maintaining its inhibitory effects on 5-lipoxygenase for extended periods . Long-term exposure to the compound may lead to degradation and reduced efficacy. Additionally, the compound’s effects on cellular function may vary over time, with potential long-term impacts on gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone in animal models are dose-dependent. At lower doses, the compound exhibits anti-inflammatory effects by inhibiting 5-lipoxygenase activity and reducing leukotriene production . Higher doses may lead to toxic or adverse effects, such as liver toxicity or immune system suppression. It is important to determine the optimal dosage range to achieve therapeutic effects while minimizing potential side effects.

Metabolic Pathways

(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone is involved in various metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, which catalyze its biotransformation into different metabolites . These metabolites may have distinct biological activities and contribute to the overall effects of the compound. Additionally, the compound’s interactions with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites.

Transport and Distribution

The transport and distribution of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone within cells and tissues are crucial for its activity. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments or organelles, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of (3-(Tert-butylsulfonyl)pyrrolidin-1-yl)(3’,4’-dichloro-[1,1’-biphenyl]-4-yl)methanone plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the cytoplasm, where it can interact with signaling molecules and enzymes. The subcellular localization of the compound can impact its efficacy and specificity in modulating cellular processes.

属性

IUPAC Name |

(3-tert-butylsulfonylpyrrolidin-1-yl)-[4-(3,4-dichlorophenyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23Cl2NO3S/c1-21(2,3)28(26,27)17-10-11-24(13-17)20(25)15-6-4-14(5-7-15)16-8-9-18(22)19(23)12-16/h4-9,12,17H,10-11,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXFHYLTQWSJTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

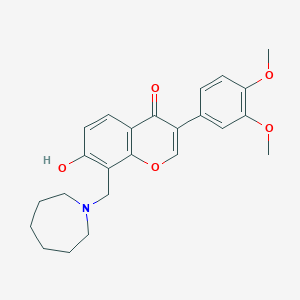

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

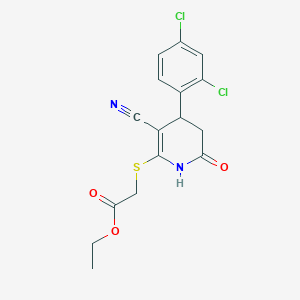

![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2506988.png)

![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)

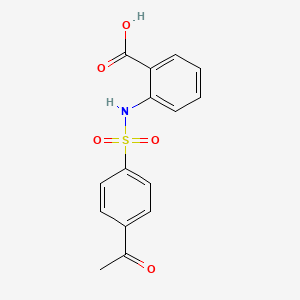

![N-(2-carbamoylphenyl)-2-(1,1-dioxo-1lambda6-thiolan-3-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)

![2-chloro-N-propyl-N-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl}propanamide](/img/structure/B2507006.png)